1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one
Description
1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 4-fluorophenyl group and a piperidine-carbonyl moiety linked to a 6-methylpyridazin-3-yloxy group. The 4-fluorophenyl group enhances metabolic stability and binding affinity through electron-withdrawing effects, while the pyridazine ring may contribute to π-π stacking or hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN4O3/c1-14-2-7-19(24-23-14)29-18-8-10-25(11-9-18)21(28)15-12-20(27)26(13-15)17-5-3-16(22)4-6-17/h2-7,15,18H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPCYHBRLHHMQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, also known by its CAS number 2034452-68-9, is a complex organic compound with potential applications in medicinal chemistry. Its unique structure, which includes a fluorophenyl group, a piperidine ring, and a pyridazinyl ether linkage, suggests that it may exhibit significant biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 384.4 g/mol. The structural complexity arises from the combination of various functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2034452-68-9 |
| Molecular Formula | C20H21FN4O3 |
| Molecular Weight | 384.4 g/mol |
The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets within cancer cells. These interactions may involve:
- Enzyme Inhibition: Similar compounds have been shown to inhibit kinases involved in cancer proliferation and survival.
- Receptor Modulation: The presence of the piperidine and pyridazinyl moieties may allow for effective binding to specific receptors, altering cellular signaling pathways.
Further studies are necessary to elucidate the specific mechanisms through which this compound exerts its effects.
Case Studies and Comparative Analysis
While specific case studies on this compound are scarce, comparisons can be drawn from studies involving related pyrazole derivatives:
- Antiproliferative Activity: A study identified that certain pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT116 and OVCAR-8) due to their ability to inhibit kinase activity .
- Synergistic Effects: Research has indicated that combining pyrazole derivatives with established chemotherapeutic agents like doxorubicin can enhance cytotoxic effects in resistant cancer cell lines .
Future Directions
The potential therapeutic applications of 1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one warrant further investigation. Future research should focus on:
- In vitro and In vivo Studies: Conducting comprehensive biological assays to evaluate the efficacy and safety profile of this compound.
- Structure-Activity Relationship (SAR) Analysis: Understanding how variations in the chemical structure affect biological activity could lead to optimized derivatives with improved pharmacological properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and pharmacological profiles. Below is a detailed comparison with key examples:
1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one
- Structure : Contains a pyrazole ring instead of pyrrolidin-2-one, with a 4-chlorophenyl substituent and a piperidin-4-one carbonyl group.
- Biological Activity : Exhibits broad-spectrum antimicrobial activity, attributed to the electron-withdrawing effects of the 4-fluorophenyl and 4-chlorophenyl groups, which enhance membrane penetration and target binding .
- Crystallography : The crystal structure reveals intramolecular hydrogen bonds (C17—H17B···N2) stabilizing the planar pyrazole ring and intermolecular interactions (C14—H14A···F1) forming 2D layers. These features contrast with the target compound’s pyrrolidin-2-one flexibility, which may influence solubility and bioavailability .
- Synthetic Yield: 76% yield via methanol-chloroform recrystallization, comparable to typical yields for fluorinated heterocycles .
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[5-(2-methyl-pyrrolidin-1-ylmethyl)-pyridin-3-yl]-methanone
- Structure : Shares a piperidine-carbonyl group but replaces pyridazine with a pyrazolo[3,4-d]pyrimidine core. The 4-methanesulfonylphenyl group introduces strong electron-withdrawing and polar characteristics.
- Pharmacological Implications : The methanesulfonyl group enhances solubility and target engagement via sulfone-mediated hydrogen bonding, a feature absent in the target compound’s 6-methylpyridazine moiety. This difference may alter selectivity for kinases or phosphodiesterases .
{4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-(6-methyl-pyridin-2-yl)-methanone
- Structure : Similar to the above but substitutes the pyridine ring with a 6-methylpyridin-2-yl group.
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| 1-(4-Fluorophenyl)-4-(4-((6-methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one | ~451.5 | 2.8 | 1 | 7 |
| 1-{[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one | 425.9 | 3.2 | 0 | 5 |
| {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-... | ~580.6 | 1.5 | 1 | 10 |
Research Findings and Implications
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound and its analogs enhances binding to hydrophobic enzyme pockets, while chlorine in the pyrazole derivative increases antimicrobial potency .
- Synthetic Feasibility : The target compound’s pyridazine-piperidine linkage poses synthetic challenges compared to pyrazole derivatives, which are often synthesized in higher yields (e.g., 76% for the pyrazole analog) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
